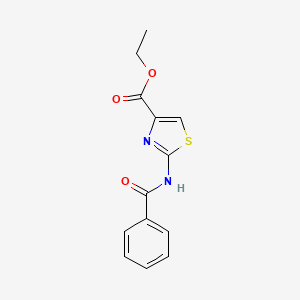

7-甲基-2,3-二氢-1,5-苯并噻则平-4(5H)-酮

描述

7-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of benzothiazepines and has been shown to have various biochemical and physiological effects.

科学研究应用

Antitumor Agent Synthesis

Compounds similar to 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one have been used as reactants in the synthesis of antitumor agents. For example, they have been involved in creating psammopemmin A , which shows promise as an antitumor agent.

Inhibitors of Guanylate Cyclase

These compounds have also been used to prepare tricyclic indole and dihydroindole derivatives that act as inhibitors of guanylate cyclase . This enzyme plays a role in various physiological processes, and its inhibition can be significant in treating diseases.

Design and Synthesis of Anti-Cancer Agents

There is ongoing research into designing and synthesizing novel anti-cancer agents using similar compounds as leading structures. These efforts involve introducing pharmacophores that are known to possess antitumor properties .

In Vitro Cytotoxicity Evaluation

Benzothiazepine derivatives have been evaluated for their cytotoxicity in vitro against human cancer cell lines. This includes assessing selective toxicity towards liver and prostate cancer cells while sparing healthy embryonic liver cells .

作用机制

Target of Action

The primary target of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is the CREB-binding protein (CBP) . CBP is a transcriptional coactivator that plays a crucial role in many biological processes, including cell growth, differentiation, DNA repair, and apoptosis .

Mode of Action

7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one acts as a ligand for CBP . It binds to CBP, potentially altering its interaction with other proteins and influencing the transcription of certain genes .

Biochemical Pathways

Given its interaction with cbp, it may influence pathways related tocell growth, differentiation, and apoptosis .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one are likely to be diverse, given its interaction with CBP. It may influence the expression of various genes, potentially leading to changes in cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of 7-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect its stability and activity

属性

IUPAC Name |

7-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-2-3-9-8(6-7)11-10(12)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYANQYUGDLKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

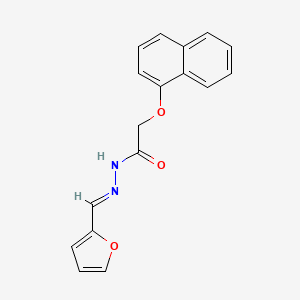

![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)

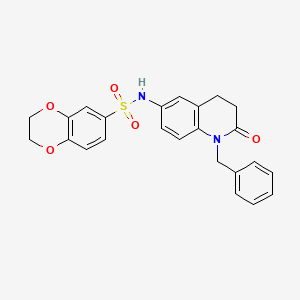

![N-(4-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2956415.png)

![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)

![3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2956417.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2956418.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)

oxidoazanium](/img/structure/B2956425.png)